molecular formula C12H16O3 B2840663 2-(4-Propylphenoxy)propanoic acid CAS No. 25141-02-0

2-(4-Propylphenoxy)propanoic acid

Cat. No. B2840663
CAS RN: 25141-02-0
M. Wt: 208.257
InChI Key: BCGAQLXZWYPDCJ-UHFFFAOYSA-N
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Description

2-(4-Propylphenoxy)propanoic acid, also known as fenofibrate, is a widely used drug in the medical field due to its therapeutic properties. It is a member of biphenyls and has a molecular formula of C12H16O3 .


Synthesis Analysis

The synthesis of 2-(4-Propylphenoxy)propanoic acid can be achieved through various methods. One such method involves the use of 2-(4-hydroxyphenoxy) ethyl propionate, which is stirred in a 10% NaOH solution at room temperature for 3 hours . Another method involves an enantioselective synthesis of (S)‐2‐Ethoxy‐3‐(4‐hydroxyphenyl)propanoic Acid Esters (EEHP and IEHP), which are useful pharmaceutical intermediates of PPAR Agonists .


Molecular Structure Analysis

The molecular structure of 2-(4-Propylphenoxy)propanoic acid consists of 12 carbon atoms, 16 hydrogen atoms, and 3 oxygen atoms . The exact mass is 208.109944368 g/mol .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-(4-Propylphenoxy)propanoic acid include a molecular weight of 208.25 g/mol, a topological polar surface area of 46.5 Ų, and a complexity of 195 . It also has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3 .

Scientific Research Applications

Sorption and Environmental Fate of Phenoxy Herbicides

One study reviews the sorption of 2,4-D and other phenoxy herbicides to soil, organic matter, and minerals, providing insights into their environmental behavior. The research compiled data on soil-water distribution coefficients and analyzed how these herbicides interact with different soil components. This study is crucial for understanding the environmental fate and mobility of such compounds, which can influence their ecological impact and considerations for use in agriculture (Werner, Garratt, & Pigott, 2012).

Biological Activities and Potential Health Implications

Research on chlorogenic acid (CGA), a phenolic compound, has shown a wide range of biological and pharmacological effects, including antioxidant, anti-inflammatory, and neuroprotective activities. These findings suggest the potential health benefits of phenolic compounds, which may extend to structurally related substances like 2-(4-Propylphenoxy)propanoic acid, in terms of managing oxidative stress and inflammation (Naveed et al., 2018).

Antioxidant Properties and Mechanisms

The antioxidant properties of polyphenols, including mechanisms of action such as free radical scavenging, are well-documented. These properties are significant for the prevention of oxidative damage and related diseases. Research on the molecular basis of the working mechanism of natural polyphenolic antioxidants offers insights into how these compounds, including phenolic acids and their derivatives, contribute to health and disease prevention (Leopoldini, Russo, & Toscano, 2011).

Applications in Biotechnology and Green Chemistry

Lactic acid production from biomass demonstrates the biotechnological applications of hydroxycarboxylic acids, highlighting the importance of such compounds in sustainable chemistry and materials science. This research outlines the potential for using lactic acid and related compounds in the synthesis of biodegradable polymers and as feedstocks for producing valuable chemicals, suggesting a broader context for the application of organic acids in green technologies (Gao, Ma, & Xu, 2011).

Mechanism of Action

Target of Action

The primary targets of 2-(4-Propylphenoxy)propanoic acid are currently unknown. This compound is a useful research chemical

Biochemical Pathways

It’s worth noting that propionic acid, a related compound, is produced by various bacteria and has wide industrial applications

Result of Action

As a research chemical , it may have various effects depending on the context of its use.

Safety and Hazards

The safety data sheet for propionic acid, which is related to 2-(4-Propylphenoxy)propanoic acid, suggests that it is flammable and can cause severe skin burns and eye damage . It may also cause respiratory irritation . Therefore, it’s important to handle it with care, using personal protective equipment and ensuring adequate ventilation .

properties

IUPAC Name

2-(4-propylphenoxy)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O3/c1-3-4-10-5-7-11(8-6-10)15-9(2)12(13)14/h5-9H,3-4H2,1-2H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCGAQLXZWYPDCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC=C(C=C1)OC(C)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Propylphenoxy)propanoic acid

CAS RN

25141-02-0
Record name 2-(4-propylphenoxy)propanoic acid
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